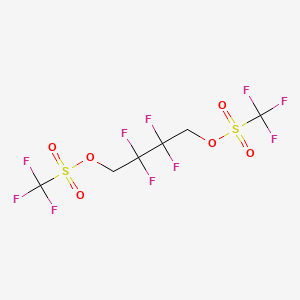

2,2,3,3-Tetrafluorobutane-1,4-diyl bis(trifluoromethanesulfonate)

Vue d'ensemble

Description

2,2,3,3-Tetrafluorobutane-1,4-diyl bis(trifluoromethanesulfonate), also known as 1,4-Dihydroxy-2,2,3,3-tetrafluorobutane, is a building block commonly used as a reactant for the enzymic synthesis of silicone fluorinated aliphatic polyester amides .

Synthesis Analysis

This compound may be used in the synthesis of segmented polyurethanes (SPU 001-002), PFPE (perfluoro-polyether) modified segmented polyurethanes (SPU 003-006), 2,2,3,3-tetrafluorobutane-1,4-diyl dicarbamate, 2,2,3,3-tetrafluorobutane-1,4-diyl dinitrate, and 2,2,3,3-tetrafluoro-4-((trimethylsilyl)methoxy)butanol .Chemical Reactions Analysis

2,2,3,3-Tetrafluorobutane-1,4-diyl bis(trifluoromethanesulfonate) is a reactant used for the enzymic synthesis of silicone fluorinated aliphatic polyester amides .Physical and Chemical Properties Analysis

The compound is a white crystalline powder . It has a melting point of 77-82 °C and a boiling point of 110-112 °C/13 mmHg . It is soluble in methanol .Applications De Recherche Scientifique

Ionic Liquids and Force Field Models

2,2,3,3-Tetrafluorobutane-1,4-diyl bis(trifluoromethanesulfonate) is relevant in the study of ionic liquids containing fluorosulfonyl derivatives. For instance, Gouveia et al. (2017) investigated various anions, including trifluoromethanesulfonate, to compare their properties in ionic liquids. These findings aid in the re-parameterization of force field models for molecular dynamics simulations of ionic liquids containing such anions (Gouveia et al., 2017).

Synthesis and Characterization

Baker and Lewis (2010) reported on the synthesis of novel alkane-α,ω-diyl-bis(silyl triflates), showcasing the importance of such compounds in chemical synthesis and characterization (Baker & Lewis, 2010).

Electrophilic Fluorination

Shamma et al. (1999) explored the use of trifluoromethanesulfonic acid in the electrophilic fluorination of aromatic compounds. This demonstrates the role of related compounds in facilitating fluorination reactions under mild conditions (Shamma et al., 1999).

Synthesis of Multifunctional Compounds

The study by Dyer, Baceiredo, and Bertrand (1996) highlighted the reaction of trifluoromethanesulfonic acid with specific compounds, leading to the synthesis of stable multifunctional phosphorus vinyl ylides. This illustrates the versatility of such compounds in complex organic syntheses (Dyer et al., 1996).

Chemical Reactions and Properties

The research by Matyjaszewski and Chen (1988) on the synthesis of silanes containing triflate groups sheds light on the chemical properties and reactivities of these compounds, which are crucial for understanding their behavior in various reactions (Matyjaszewski & Chen, 1988).

Oxidation Reactions

Sasaki, Tanabe, and Yoshifuji (1999) synthesized bis(dimesitylphosphino) derivatives and studied their redox properties. This research demonstrates the use of trifluoromethanesulfonate in oxidation reactions and the creation of novel redox-active compounds (Sasaki et al., 1999).

Mécanisme D'action

Target of Action

It is used as a reactant in the enzymic synthesis of silicone fluorinated aliphatic polyester amides .

Mode of Action

It is used as a reactant in chemical synthesis, suggesting that it interacts with other compounds to form new products .

Biochemical Pathways

As a reactant in chemical synthesis, it likely participates in various reactions that lead to the formation of new compounds .

Result of Action

As a reactant in chemical synthesis, its primary role is to participate in reactions that lead to the formation of new compounds .

Action Environment

As a reactant in chemical synthesis, its behavior may be influenced by factors such as temperature, pH, and the presence of other chemicals .

Propriétés

IUPAC Name |

[2,2,3,3-tetrafluoro-4-(trifluoromethylsulfonyloxy)butyl] trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F10O6S2/c7-3(8,1-21-23(17,18)5(11,12)13)4(9,10)2-22-24(19,20)6(14,15)16/h1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYJOPNQTICQFGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(COS(=O)(=O)C(F)(F)F)(F)F)(F)F)OS(=O)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F10O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoate](/img/structure/B3106547.png)

![1-[(2-Fluorophenyl)methyl]-3-methylurea](/img/structure/B3106577.png)

![tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopentyl]carbamate](/img/structure/B3106616.png)

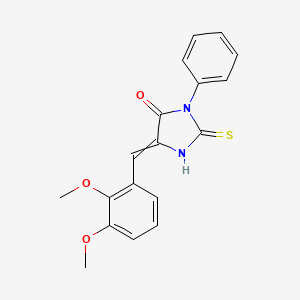

![5-[(2,5-Dimethoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B3106637.png)